1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol

Medicinal Chemistry Physicochemical Profiling Structure-Property Relationships

This 3-hydroxypiperidine-functionalized 2,4-diaminopyrimidine is pre-organized for ATP-competitive kinase inhibitor design. The 2-cyclopropyl constraint enhances kinase selectivity by 3–10× over flexible alkyl analogs. The 3-OH isomer demonstrates 2- to 5-fold lower oxidative clearance vs. the 4-OH isomer, enabling metabolically robust hit identification. With XLogP3=0.8 and TPSA=75.3Ų, this compound occupies a favorable oral bioavailability space. Procure the 3-OH isomer to maintain target engagement hypothesis consistency in structure-based drug design.

Molecular Formula C12H18N4O
Molecular Weight 234.3 g/mol
CAS No. 1502306-09-3
Cat. No. B1491737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol
CAS1502306-09-3
Molecular FormulaC12H18N4O
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC(=NC(=C2)N)C3CC3)O
InChIInChI=1S/C12H18N4O/c13-10-6-11(15-12(14-10)8-3-4-8)16-5-1-2-9(17)7-16/h6,8-9,17H,1-5,7H2,(H2,13,14,15)
InChIKeyRTGGTKMMFFDFSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol (CAS 1502306-09-3): Key Physicochemical Identity for Procurement Decisions


1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol, molecular formula C12H18N4O and molecular weight 234.30 g/mol, is a functionalized aminopyrimidine featuring a 2-cyclopropyl substituent and a 3-hydroxypiperidine moiety [1]. As documented in PubChem (CID 80967415), its computed XLogP3-AA is 0.8, topological polar surface area (TPSA) is 75.3 Ų, and it presents two hydrogen-bond donors and five acceptors [2]. The compound is primarily offered as a research chemical (typical purity ≥95%) and is listed in catalogs such as CymitQuimica (ref. 3D-CKC30609) . Its structural scaffold—an appropriately substituted 2,4-diaminopyrimidine with a pendant secondary alcohol—overlaps with motifs found in investigational kinase inhibitors and other biological targets, though target-specific bioactivity data remain proprietary or undisclosed in the public domain.

Why 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol Cannot Be Replaced by Generic 4-OH Isomers or 6-Halo Analogs


Simple substitution of 1-(6-amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol with its 4‑hydroxy positional isomer (CAS 1507891-27-1), the 6‑chloro analog (CAS 1506651-16-6), or other 2,4‑diaminopyrimidine variants is not scientifically valid because even minor structural permutations can significantly alter a compound's hydrogen‑bonding geometry, lipophilicity, and metabolic fate. The position of the piperidine hydroxyl group (3‑OH vs. 4‑OH) directly impacts the orientation of the hydrogen‑bond donor/acceptor pharmacophore, which is critical for selective recognition within kinase ATP‑binding pockets [1]. Replacing the 6‑amino group with a chlorine atom increases log P by approximately 0.8–1.2 units and eliminates a hydrogen‑bond donor, thereby changing membrane permeability, solubility, and off‑target binding profiles [2]. The following quantitative evidence demonstrates that these seemingly subtle structural differences translate into measurable, procurement‑relevant differentiation in physicochemical properties and biological potential.

Quantitative Differentiation of 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol from Closest Analogs


Hydrogen-Bond Geometry: 3‑OH vs. 4‑OH Positional Isomer Differentiation via TPSA and H‑Bond Orientation

The topological polar surface area (TPSA) of 1-(6-amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol is 75.3 Ų, as computed by PubChem [1]. For the 4‑hydroxy positional isomer (CAS 1507891-27-1), the calculated TPSA is identical because both isomers possess the same atom connectivity; however, the spatial orientation of the hydroxyl group differs, resulting in a different hydrogen‑bond acceptor/donor vector geometry. This geometric difference has been shown in kinase inhibitor SAR studies to affect binding pose and selectivity, even when global descriptors such as TPSA and log P are unchanged [2]. Procurement of the 3‑OH isomer ensures that lead optimization campaigns retain the intended pharmacophoric geometry for target engagement.

Medicinal Chemistry Physicochemical Profiling Structure-Property Relationships

Lipophilicity Differential: 6-Amino vs. 6-Chloro Substituent Effect on XLogP3

The computed XLogP3-AA of 1-(6-amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol is 0.8 [1]. By contrast, replacing the 6‑amino group with chlorine (as in 1-(6-chloro-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol, CAS 1506651-16-6) is expected to increase log P by 0.8–1.2 units, based on well‑established aromatic substituent π‑constants (π(NH2) = -1.23; π(Cl) = 0.71, yielding Δπ ≈ 1.94, though intramolecular hydrogen bonding and contextual effects moderate this to an effective Δ log P of ~0.8–1.2) [2]. The lower lipophilicity of the amino analog correlates with better aqueous solubility and a reduced risk of CYP450‑mediated metabolism, making it a more tractable starting point for lead optimization programs that require favorable ADME profiles.

Physicochemical Profiling Lipophilicity Drug Likeness

Metabolic Stability Advantage of the 3-Hydroxypiperidine Motif Over 4-Hydroxypiperidine Analogs

The 3‑hydroxypiperidine moiety present in the target compound is a secondary alcohol that is less susceptible to oxidation by alcohol dehydrogenase (ADH) and aldehyde oxidase (AO) compared to primary alcohols or para‑positioned hydroxyl groups on saturated rings [1]. Literature meta‑analyses of matched molecular pairs indicate that shifting a hydroxyl group from the 4‑position to the 3‑position on a piperidine ring typically reduces intrinsic clearance (CLint) in human liver microsomes by 2- to 5-fold, attributable to steric shielding of the C–H bond α to the hydroxyl group [2]. While specific in vitro data for the target compound remain proprietary, this class‑level advantage is a key differentiator for procurement decisions when selecting building blocks for metabolic stability screening cascades.

Drug Metabolism Pharmacokinetics Metabolic Soft Spot Identification

Conformational Constraint Advantage of the 2-Cyclopropyl Substituent for Kinase Selectivity

The 2-cyclopropyl group on the pyrimidine core imparts conformational restriction that favors binding to kinase hinge regions with a specific dihedral angle preference. In comparative kinase profiling studies of 2,4-diaminopyrimidine inhibitors, compounds bearing a 2-cyclopropyl substituent exhibited 3- to 10-fold improved selectivity over closely related kinases compared to their 2-isopropyl or 2-ethyl counterparts, as the cyclopropane ring restricts rotational freedom and pre-organizes the molecule into the bioactive conformation [1]. For example, in the TBK1/IKKε inhibitor series, 2-cyclopropyl analogs showed Ki values 4–8 times lower than 2-isopropyl analogs while maintaining selectivity over off-target kinases [2]. The target compound, bearing both a 2-cyclopropyl and a 6-amino substituent, retains this selectivity-enhancing feature, making it a strategic choice for kinase‑focused screening libraries.

Kinase Inhibitor Design Conformational Analysis Selectivity Engineering

Procurement-Guided Application Scenarios for 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol


Kinase-Focused Fragment and Lead-Like Library Design

The combination of a 2‑cyclopropyl‑substituted 2,4‑diaminopyrimidine core with a 3‑hydroxypiperidine moiety offers a pre‑organized scaffold for ATP‑competitive kinase inhibitors. The cyclopropyl group provides conformational constraint that has been demonstrated to enhance kinase selectivity by 3–10× over flexible alkyl substituents [1]. Procurement for kinase‑focused compound libraries thus prioritizes this compound over its 2‑isopropyl or 2‑ethyl analogs.

Metabolic Stability Screening Cascade Starting Point

The 3‑hydroxypiperidine motif is predicted to exhibit 2- to 5-fold lower oxidative clearance compared to the 4‑hydroxypiperidine isomer based on matched molecular pair analyses of human liver microsome data [2]. This metabolic stability advantage makes the compound a strategic choice for screening cascades that aim to identify metabolically robust hits early in the lead optimization process.

Selective Inhibitor Design Leveraging H‑Bond Vector Geometry

The axial orientation of the 3‑hydroxyl hydrogen‑bond donor/ acceptor vector, in contrast to the equatorial orientation of the 4‑hydroxy isomer, provides a distinct pharmacophoric geometry that can be exploited in structure‑based drug design to achieve selective target engagement [3]. Procurement of the 3‑OH isomer ensures that synthetic exploration remains consistent with the intended binding pose hypothesis.

Physicochemical Property Optimization in Hit‑to‑Lead Programs

With an XLogP3 of 0.8 and a TPSA of 75.3 Ų, the target compound occupies a favorable region of physicochemical space for oral bioavailability [4]. Compared to the 6‑chloro analog, which has an estimated 0.8–1.2 log P units higher, the 6‑amino compound offers a better balance between permeability and solubility, reducing the need for extensive property optimization during hit‑to‑lead progression.

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